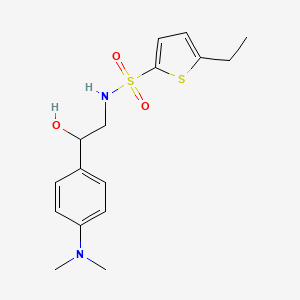
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H22N2O3S2 and its molecular weight is 354.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique combination of functional groups that contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Dimethylamino group : Enhances solubility and potential interaction with biological targets.
- Hydroxyethyl moiety : May contribute to its pharmacokinetic properties.
- Sulfonamide group : Often associated with antibacterial and antitumor activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. Similar thiophene derivatives have been shown to inhibit various cancer cell lines, suggesting that this compound may also possess comparable properties. The sulfonamide functional group is critical for its biological effects, often linked to mechanisms of action that involve the inhibition of specific cellular pathways associated with tumor growth.
Mechanism of Action : Preliminary studies suggest that compounds in this class may interact with the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. This interaction could lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxy-2-methylphenyl)thiophene-2-sulfonamide | Hydroxyl and sulfonamide groups | Antimicrobial |
| 5-(3,5-dichloropyridin-4-yl)sulfanylthiophene | Pyridine substitution | Anti-cancer |
| N-(4-methoxyphenyl)thiophene-2-sulfonamide | Methoxy substitution | Varies based on structure |
This table highlights how the specific substitutions in this compound may enhance its therapeutic potential compared to other thiophene derivatives.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated the antitumor activity of related thiophene compounds against human tumor cell lines. For instance, a study screening over 60 cancer cell lines found significant inhibitory effects from structurally similar compounds, suggesting a promising avenue for this compound.
- Mechanistic Insights : Research focusing on the mechanistic pathways involved in the action of thiophene derivatives indicates that they may disrupt key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This disruption can lead to reduced cell viability and increased apoptosis in malignant cells.
- Antibacterial Efficacy : While specific studies on this compound's antibacterial activity are scarce, related sulfonamide compounds have shown efficacy against various pathogens, indicating potential for further exploration in this area.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-11-15(19)12-5-7-13(8-6-12)18(2)3/h5-10,15,17,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCKSDGCDJWNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













